molecular formula C13H15F2NO B13559115 3,3-difluoro-N-phenylcyclohexane-1-carboxamide

3,3-difluoro-N-phenylcyclohexane-1-carboxamide

Cat. No.: B13559115
M. Wt: 239.26 g/mol
InChI Key: SNFATWGTZLHMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has the molecular formula C13H15F2NO and a molecular weight of 239.3 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and a phenyl group attached to the carboxamide moiety.

Preparation Methods

The synthesis of 3,3-difluoro-N-phenylcyclohexane-1-carboxamide typically involves the reaction of 3,3-difluorocyclohexanone with aniline in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3,3-difluoro-N-phenylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3,3-difluoro-N-phenylcyclohexane-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-phenylcyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

3,3-difluoro-N-phenylcyclohexane-1-carboxamide can be compared with other similar compounds, such as:

    3,3-difluoro-N-phenylcyclohexane-1-carboxylic acid: This compound has a similar structure but with a carboxylic acid group instead of a carboxamide group.

    3,3-difluoro-N-phenylcyclohexane-1-amine: This compound has an amine group instead of a carboxamide group.

    3,3-difluoro-N-phenylcyclohexane-1-alcohol: This compound has an alcohol group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties .

Properties

Molecular Formula

C13H15F2NO

Molecular Weight

239.26 g/mol

IUPAC Name

3,3-difluoro-N-phenylcyclohexane-1-carboxamide

InChI

InChI=1S/C13H15F2NO/c14-13(15)8-4-5-10(9-13)12(17)16-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,16,17)

InChI Key

SNFATWGTZLHMNV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(F)F)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.